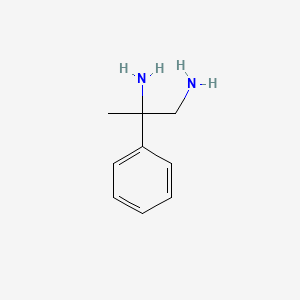

2-Phenylpropane-1,2-diamine

Description

Properties

IUPAC Name |

2-phenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTBDURSHGHHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967001 | |

| Record name | 2-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5257-35-2 | |

| Record name | 1,2-Propanediamine, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005257352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amination of 2-Phenyl-1,2-Propanediol with Ammonia

One common synthetic route involves the direct amination of 2-phenyl-1,2-propanediol using ammonia in the presence of a catalyst. This reaction typically requires elevated temperature and pressure to facilitate the substitution of hydroxyl groups by amino groups, yielding 2-phenylpropane-1,2-diamine.

- Reaction conditions: High pressure (8–12 MPa), elevated temperature (160–220 °C).

- Catalysts: Transition metal catalysts such as copper oxide (CuO), cobalt oxide (Co2O3) supported on alumina (Al2O3) or diatomaceous earth.

- Process: Often conducted in continuous flow or batch high-pressure reactors to maintain consistent reaction conditions and improve yield.

- Post-reaction: The product mixture is purified by distillation or rectification to isolate the diamine with high purity.

This method is industrially favored due to its relatively straightforward process and scalability.

Hydrogenation of 2-Phenylpropionitrile Derivatives

Another approach involves the catalytic hydrogenation of nitrile precursors such as 2-phenylpropionitrile or related carbamate esters.

- Reaction conditions: Hydrogen gas under moderate pressure (around 75–78 psi), temperature range 50–64 °C.

- Catalysts: 5% palladium on activated carbon (Pd/C) in ethanol solvent.

- Process: The nitrile is hydrogenated to the corresponding amine hydrochloride salt, which can be isolated by filtration and recrystallization.

- Yield: Approximately 76% yield reported for 2-phenylpropan-1-amine hydrochloride, a close structural analog.

Though this method is more commonly applied to monoamines, it provides a foundation for preparing diamine derivatives by further functionalization.

Amination of 1,2-Dichloropropane with Liquid Ammonia

A patented industrial method involves the reaction of 1,2-dichloropropane with liquid ammonia in the presence of a catalyst.

- Reaction conditions: Temperature 160–180 °C, pressure 8–12 MPa, reaction time 4–5 hours.

- Catalysts: Mixed metal oxides such as CuO, Co2O3 with Mg and Cr promoters on Al2O3 carriers.

- Process: The reaction occurs in a high-pressure autoclave with water as a co-solvent to improve solvation and reduce side reactions.

- Advantages: Simplified process, low pollution, high selectivity, and efficient recycling of excess ammonia.

- Purification: After reaction completion, excess ammonia is vented, and the product is purified by distillation.

This method is notable for its environmental and economic benefits in large-scale production.

Detailed Reaction Parameters and Conditions

Research Findings and Analysis

Catalyst Efficiency: Transition metal oxide catalysts supported on alumina or diatomaceous earth show high activity and selectivity for amination reactions, minimizing side products such as cyclammonium compounds.

Reaction Medium: The use of liquid ammonia as both reagent and solvent is critical for achieving high conversion rates. Addition of water as a co-solvent improves solvation and reduces side reactions.

Process Optimization: Reaction parameters such as temperature, pressure, catalyst loading, and ammonia-to-substrate molar ratio are optimized to balance conversion, selectivity, and energy consumption. For example, catalyst loading typically ranges from 2% to 10% relative to substrate mass.

Environmental and Economic Considerations: The one-pot high-pressure amination process reduces waste and energy consumption. Recycling of excess ammonia and low distillate by-products enhances sustainability and lowers production costs.

Alternative Routes: While hydrogenation of nitrile precursors is effective for related amines, direct amination of diols or halogenated precursors remains the preferred industrial route for this compound due to better yields and fewer steps.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.

Scientific Research Applications

2-Phenylpropane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylpropane-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-phenylpropane-1,2-diamine becomes evident when compared to analogs. Below is a detailed analysis supported by data tables and research findings.

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity/Applications | References |

|---|---|---|---|---|

| This compound | C₉H₁₄N₂ | Phenyl at C2; dual amines at C1 and C2 | APN inhibition; anticancer activity | |

| 3-Phenylpropane-1,2-diamine | C₉H₁₄N₂ | Phenyl at C3; positional isomer | Reduced steric hindrance; weaker APN binding | |

| p-Phenylenediamine | C₆H₈N₂ | Benzene ring with para-amine groups | Dye synthesis; limited therapeutic use | |

| 1,3-Propanediamine | C₃H₈N₂ | Linear diamine; no aromatic substituents | General reactivity; less target specificity | |

| 4-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine | C₉H₁₄FN₂ | Fluorine substituent; branched alkyl chain | Enhanced reactivity in medicinal chemistry | |

| Cyclopropane-1,2-diamine | C₃H₈N₂ | Three-membered ring; high ring strain | Catalyst in asymmetric synthesis |

Key Insights:

Positional Isomerism :

- The phenyl group's position dramatically alters biological activity. For example, 3-phenylpropane-1,2-diamine (phenyl at C3) exhibits weaker APN inhibition than the C2-phenyl analog due to reduced steric effects and altered binding geometry .

- Fluorinated analogs, such as 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine, demonstrate enhanced electronic effects, improving interactions with hydrophobic enzyme pockets .

Aromatic vs. Aliphatic Diamines: p-Phenylenediamine lacks the propane backbone, limiting its conformational flexibility and therapeutic utility compared to this compound . 1,3-Propanediamine (linear aliphatic diamine) shows nonspecific reactivity, underscoring the importance of aromatic groups in target specificity .

Cyclic vs. Acyclic Structures :

- Cyclopropane-1,2-diamine leverages ring strain for catalytic applications, whereas this compound’s acyclic structure favors flexibility in drug-receptor interactions .

Substituent Effects :

- Bromine or chlorine substituents (e.g., in 1-(3-bromo-5-methylphenyl)ethane-1,2-diamine) increase electrophilicity, enhancing covalent binding to biological targets .

- Trifluoromethyl groups (e.g., in 4-(trifluoromethyl)benzene-1,2-diamine) improve metabolic stability and bioavailability .

Biological Activity

2-Phenylpropane-1,2-diamine, also known by its CAS number 5257-35-2, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

The molecular formula of this compound is C₉H₁₄N₂. It is a derivative of 1,2-propanediamine where one hydrogen atom on the carbon chain is substituted by a phenyl group. This structural modification allows the compound to interact with various biological targets and pathways.

Target Enzymes:

Research indicates that compounds with a similar structure to this compound may inhibit aminopeptidase N (APN), a zinc-dependent transmembrane exopeptidase involved in various physiological processes. The inhibition of APN can affect cellular functions such as growth and differentiation.

Biochemical Pathways:

The compound may influence the phenylpropanoid pathway, which is crucial for the biosynthesis of numerous organic compounds. This pathway's modulation can have downstream effects on plant metabolism and potentially on human health through dietary components.

Molecular Interactions:

At a molecular level, this compound can bind to specific receptors or enzymes, modulating their activity. Such interactions can lead to various biological effects depending on the target involved.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity. It has been tested against several bacterial strains and has shown promising results in inhibiting growth.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

Recent research highlighted the use of this compound in drug development. For instance:

- Anticancer Activity: A study demonstrated that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including liver cancer (HepG2) and breast cancer cells .

- Mechanistic Insights: In vitro assays revealed that the compound could disrupt cellular signaling pathways critical for cancer cell survival, leading to increased rates of apoptosis .

Biochemical Analysis

Biochemical assays have shown that this compound can participate in various reactions:

- Oxidation: It can be oxidized to form imines or nitriles.

- Reduction: Reduction reactions can yield different amines.

- Substitution Reactions: The phenyl group can engage in electrophilic aromatic substitution reactions.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-Phenylpropane-1,2-diamine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves alkylation of o-phenylenediamine derivatives. For example, 1-bromopropane reacts with o-phenylenediamine in ethanol/pyridine under reflux for 6 hours to yield N1,N2-dipropylbenzene-1,2-diamine derivatives . Key parameters include:

- Solvent system : Ethanol/pyridine mixtures enhance nucleophilic substitution.

- Molar ratios : Bimolar ratios (2:1 alkyl halide:diamine) prevent over-alkylation.

- Temperature : Reflux conditions (~78°C for ethanol) ensure sufficient reactivity.

Side products (e.g., mono-alkylated intermediates) can be minimized via controlled stoichiometry and reaction time.

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic proton splitting in o-phenylenediamine derivatives) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of amine groups).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity, especially for nitro-substituted analogs like 3-nitro-1,2-phenylenediamine .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors/dust (linked to respiratory toxicity).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.

- Spill management : Neutralize with dilute acetic acid and adsorb using vermiculite.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the corrosion inhibition efficiency of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps, Fukui indices) to correlate with experimental corrosion rates. For example:

Q. What mechanistic insights explain the thermal stability of this compound under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition pathways. For propane-1,2-diamine analogs:

Q. How do steric and electronic effects influence the ligand properties of this compound in coordination chemistry?

- Methodological Answer : Compare with structurally constrained diamines (e.g., trans-cyclopentane-1,2-diamine):

Q. What strategies optimize the functionalization of this compound for bioapplications (e.g., fluorescent probes)?

- Methodological Answer : Nitro or fluoro substituents enhance reactivity for bio-conjugation:

- Nitro groups : Enable reduction to amino groups for coupling with biomolecules (e.g., 3,5-dinitro-1,2-phenylenediamine → fluorescent tags via diazotization) .

- Fluorinated analogs : Introduce electron-withdrawing groups (e.g., 6-fluoro-2-methoxyphenyl derivatives) to tune solubility and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.